molecular formula C8H10O3 B13531998 4-(Furan-2-yl)butanoic acid CAS No. 92638-98-7

4-(Furan-2-yl)butanoic acid

Cat. No.: B13531998
CAS No.: 92638-98-7
M. Wt: 154.16 g/mol
InChI Key: CVWCCODRGZIVCY-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)butanoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furans and other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)butanoic acid depends on its specific application. In biological systems, furan derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

4-(Furan-2-yl)butanoic acid can be compared with other furan derivatives such as:

Properties

IUPAC Name

4-(furan-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWCCODRGZIVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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